3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
Description
Properties
IUPAC Name |
3-methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15-12-20-9-4-18(15)22-14-17-5-10-21(11-6-17)13-16-2-7-19-8-3-16/h2-4,7-9,12,17H,5-6,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWWTJVUGRLOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common approach is to first synthesize the pyridine derivative and then introduce the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: : Reduction reactions can be performed on the pyridine ring to produce pyridine derivatives with different functional groups.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are typically employed.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Reduced pyridine derivatives with different functional groups.
Substitution: : Substituted pyridine and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors. It can also serve as a probe to investigate cellular processes and signaling pathways.
Medicine
This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it useful in targeting specific diseases or conditions, such as inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of various chemical products, including dyes, pigments, and polymers. Its versatility and reactivity make it a valuable component in many industrial processes.
Mechanism of Action
The mechanism by which 3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
Piperidine Substitution : The target compound’s pyridin-4-ylmethyl group on the piperidine nitrogen is unique compared to analogs like 4-[(4-{3-Methyl-5-[(piperidin-4-yl)methoxy]pyridine-2-carbonyl}piperazin-1-yl)methyl]benzonitrile , which lacks this substituent. This modification may improve target engagement through enhanced hydrophobic or aromatic interactions .
Positional Effects : Compounds with substituents at pyridine positions 2 or 5 (e.g., 2-methoxy in or 5-(piperidinylmethoxy) in ) exhibit divergent biological activities, underscoring the importance of substitution patterns.
Hybrid Structures : Analogs combining pyridine with piperazine (e.g., ) often show broader pharmacological profiles, such as indirect AMPK activation, but may suffer from reduced selectivity compared to the target compound’s simpler architecture.
Biological Activity
3-methyl-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 288.40 g/mol. The structure features a pyridine ring, which is known for its pharmacological properties, and a piperidine moiety that enhances its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Receptors : Many pyridine derivatives act as ligands for neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzymatic Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives with piperidine and pyridine structures have shown promise in inhibiting tumor growth in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | |
| Compound B | Lung Cancer | 3.2 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest effectiveness against certain bacterial strains, potentially due to disruption of bacterial cell wall synthesis.
Case Studies
- Study on Anticancer Effects : A study published in Drug Target Insights explored the effects of similar compounds on human cancer cell lines. The results indicated significant cytotoxicity at low concentrations, suggesting a potential role in cancer therapy .
- Antimicrobial Evaluation : Research conducted on various derivatives showed that compounds with structural similarities exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics .
Q & A
Q. How to resolve crystallographic data ambiguities in structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
